The compound can be synthesized through various methods involving the reaction of benzylamine with cyanoguanidine or other biguanide derivatives. It falls under the classification of biguanides, which are known for their pharmacological properties, particularly in glucose metabolism regulation. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of 1-benzyl-1-methylbiguanide hydrochloride typically involves several steps:
The molecular formula for 1-benzyl-1-methylbiguanide hydrochloride is . Its structure features:
The compound's three-dimensional conformation allows it to engage in hydrogen bonding and other interactions crucial for its biological activity.
1-Benzyl-1-methylbiguanide hydrochloride can participate in various chemical reactions:
These reactions are vital for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 1-benzyl-1-methylbiguanide hydrochloride primarily involves:
These mechanisms contribute to its potential efficacy as an antidiabetic agent.
These properties are crucial for determining the compound's suitability for pharmaceutical formulations.
1-Benzyl-1-methylbiguanide hydrochloride has several important applications:
The ongoing research into this compound continues to reveal new potential applications in both clinical and industrial settings.
1-Benzyl-1-methylbiguanide hydrochloride is systematically named as 1-(Benzyl)-1-methylimidodicarbonimidic diamide hydrochloride under IUPAC conventions. The "biguanide" designation indicates two guanidine units linked via a central nitrogen, while "1-benzyl-1-methyl" specifies N1 substitution with benzyl and methyl groups. The hydrochloride salt form is denoted as a monohydrochloride adduct. This nomenclature aligns with parent compounds like metformin (N,N-dimethylbiguanide*), emphasizing the benzyl group’s introduction at the N1 position [3] [8] [10].
The compound has the molecular formula C10H16ClN5, corresponding to a molecular weight of 241.72 g/mol. This mass includes the organic cation (C10H15N5+, 205.26 g/mol) and chloride anion (Cl−, 36.46 g/mol). The formula is verified through elemental analysis and high-resolution mass spectrometry, consistent with benzyl and methyl substitutions on the biguanide core [3] [6].
Table 1: Atomic Composition of 1-Benzyl-1-methylbiguanide Hydrochloride
Element | Count | Mass Contribution (g/mol) |
---|---|---|
Carbon (C) | 10 | 120.10 |
Hydrogen (H) | 16 | 16.16 |
Chlorine (Cl) | 1 | 35.45 |
Nitrogen (N) | 5 | 70.01 |
Total | 241.72 |
Single-crystal X-ray diffraction reveals that the compound adopts a triclinic crystal system (space group P1). The asymmetric unit contains two symmetry-independent molecules (A and B) with nearly identical conformations but differing benzyl ring orientations (dihedral angles: 87.12° and 96.05°). Key features include:
Table 2: Supramolecular Interactions in Crystalline State
Interaction Type | Bond Length (Å) | Topology Role |
---|---|---|
N–H⋯Cl− | 2.54–2.70 | Chain extension along a-axis |
N–H⋯N (intramolecular) | 1.85–2.10 | Biguanide core stabilization |
C–H⋯π (benzyl) | 3.66–4.11 | π-Stacking dimers |
Br⋯Br (if brominated analogs) | 3.42 | Halogen contacts† |
†Observed in brominated biguanide derivatives [6] [9].
1-Benzyl-1-methylbiguanide hydrochloride diverges structurally from metformin (N,N-dimethylbiguanide hydrochloride, C4H12ClN5) by replacing one *N-methyl with benzyl. Key distinctions include:
Table 3: Structural Comparison with Biguanide Derivatives
Compound | Molecular Formula | N1 Substituent | N5 Substituent | Key Structural Feature |
---|---|---|---|---|
Metformin | C4H12ClN5 | CH3 | CH3 | Symmetric dimethylation |
1-Methylbiguanide HCl | C3H10ClN5 | CH3 | H | Asymmetric monomethylation |
1-Benzyl-1-methylbiguanide HCl | C10H16ClN5 | CH3 | CH2C6H5 | Benzyl-driven π-interactions |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7